Dodecamethylcyclohexasilane

Description

The exact mass of the compound Dodecamethylcyclohexasilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecamethylcyclohexasilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecamethylcyclohexasilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCLHEHPUHREBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063297 | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4098-30-0 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodecamethylcyclohexasilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a fascinating organosilicon compound that serves as a fundamental model for understanding the chemistry of cyclopolysilanes.[1] This saturated, cyclic molecule, composed of a six-membered ring of silicon atoms each bearing two methyl groups, is a colorless solid with a melting point of 254–257 °C and a density of 0.988 g/cm³.[1] Its well-defined structure and relative stability have made it a cornerstone in the study of polysilane chemistry, offering insights into the unique electronic and conformational properties of silicon-silicon bonds. This guide provides an in-depth exploration of the chemical structure, bonding, conformational dynamics, and synthesis of dodecamethylcyclohexasilane, tailored for professionals in chemical research and development.

Molecular Structure and Conformational Analysis

The molecular architecture of dodecamethylcyclohexasilane is defined by its central Si₆ ring. X-ray crystallography has unequivocally confirmed that the most stable conformation of this ring is a chair form, analogous to cyclohexane.[1] This arrangement minimizes steric hindrance between the bulky methyl groups and alleviates ring strain.

Conformational Isomers

While the chair conformation is the ground state, dodecamethylcyclohexasilane is a dynamic molecule that can adopt other, higher-energy conformations. Computational studies employing Density Functional Theory (DFT) have identified three unique minima on the potential energy surface: the chair, twist, and boat conformations.[2]

The relative energies, corrected for zero-point vibrations, indicate that the twist conformer is 7.8 kJ/mol and the boat conformer is 11.4 kJ/mol less stable than the chair form.[2] The interconversion between these conformers proceeds through transition states, such as a half-chair conformation connecting the chair and twist forms.[2] This dynamic behavior has been experimentally corroborated by solution Raman spectroscopy, where at temperatures above -40°C, a shoulder corresponding to the twist conformer appears on the symmetric Si-Si ring breathing vibration.[2]

| Conformer | Relative Energy (kJ/mol) |

| Chair | 0.0 |

| Twist | 7.8 |

| Boat | 11.4 |

Data from DFT calculations.[2]

The preference for the chair conformation is primarily driven by the minimization of steric interactions. In substituted cyclohexanes, bulky groups favor the equatorial position to avoid 1,3-diaxial strain.[3][4] Similarly, in dodecamethylcyclohexasilane, the methyl groups are arranged in axial and equatorial positions in the chair conformation, achieving a staggered arrangement that minimizes repulsive forces.

Chemical Bonding

The bonding in dodecamethylcyclohexasilane is characterized by two main types of covalent bonds: silicon-silicon (Si-Si) and silicon-carbon (Si-C).

Silicon-Silicon (Si-Si) Bonds

The Si-Si single bonds forming the cyclohexasilane ring are a key feature of this molecule. These are non-polarized sigma (σ) bonds with a mean bond dissociation energy of approximately 300 kJ/mol.[5] Compared to the more familiar carbon-carbon bond (approx. 334 kJ/mol), the Si-Si bond is weaker and longer (Si-Si bond length is ~234 pm vs. C-C bond length of ~154 pm).[5][6] This weaker bond makes polysilanes susceptible to cleavage under certain conditions. The electronic properties of the Si-Si σ-bonds give rise to interesting phenomena, such as σ-electron delocalization, which is responsible for the unique photophysical properties of larger polysilane systems.

Silicon-Carbon (Si-C) Bonds

The twelve silicon-carbon bonds connect the methyl groups to the silicon ring. The C-Si bond is longer and weaker than a C-C bond.[6] Due to the difference in electronegativity between carbon (2.55) and silicon (1.90), the Si-C bond is polarized towards the carbon atom.[6]

| Bond | Bond Length (pm) | Approximate Bond Strength (kJ/mol) |

| Si-Si | 234 | 196-300 |

| Si-C | 186 | 314 |

| C-C | 154 | 334 |

General bond parameters for organosilicon compounds.[5][6]

Synthesis of Dodecamethylcyclohexasilane

Dodecamethylcyclohexasilane is most commonly synthesized via the reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂) with an alkali metal. This Wurtz-type reaction is a foundational method in organosilicon chemistry.

Experimental Protocol: Synthesis from Dimethyldichlorosilane and Lithium

A convenient and high-yield synthesis of dodecamethylcyclohexasilane involves the reaction of dimethyldichlorosilane with lithium metal in tetrahydrofuran (THF).[7]

Materials:

-

Dimethyldichlorosilane ((CH₃)₂SiCl₂)

-

Lithium (Li) metal

-

Tetrahydrofuran (THF), anhydrous

-

Cyclohexane

-

Nitrogen gas (N₂)

Procedure:

-

To a stirred mixture of lithium metal (1.6 g) in anhydrous THF (110 ml) at 0 °C under a nitrogen atmosphere, slowly add a solution of dimethyldichlorosilane (13 g) in THF (40 ml) over a period of 1 hour.[7]

-

Maintain the reaction mixture at 0 °C with continuous stirring for an additional 2 hours.[7]

-

Allow the reaction to warm to room temperature and leave it overnight.[7]

-

Add cyclohexane (100 ml) to the reaction mixture and filter to remove the precipitated lithium chloride.[7]

-

Remove the THF and cyclohexane solvents under reduced pressure.[7]

-

Extract the residue with an additional 100 ml of cyclohexane.[7]

-

Filter the extract and evaporate the solvent to obtain crude dodecamethylcyclohexasilane.[7]

-

The crude product can be further purified by recrystallization. This method can yield up to 80% of the purified product.[7]

This reaction also produces polydimethylsilylene and decamethylcyclopentasilane as byproducts.[1]

Spectroscopic Characterization

A variety of spectroscopic techniques are employed to confirm the structure and purity of dodecamethylcyclohexasilane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR are crucial for structural elucidation. The ¹H NMR spectrum typically shows a single sharp resonance for the chemically equivalent methyl protons. Similarly, the ¹³C NMR spectrum exhibits a single peak for the methyl carbons. The ²⁹Si NMR spectrum provides direct evidence for the silicon backbone.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak at m/z = 348 confirms the chemical formula C₁₂H₃₆Si₆.[8][9]

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule, including the characteristic Si-Si and Si-C stretching and bending frequencies. As mentioned earlier, Raman spectroscopy has been instrumental in studying the conformational dynamics of dodecamethylcyclohexasilane in solution.[2]

Conclusion

Dodecamethylcyclohexasilane stands as a pivotal molecule in the field of organosilicon chemistry. Its well-defined chair conformation, coupled with the presence of higher-energy twist and boat isomers, provides a rich platform for studying the conformational analysis of non-carbon six-membered rings. The nature of its Si-Si and Si-C bonds offers fundamental insights into the properties of polysilanes, which are materials with potential applications in electronics and ceramics. The straightforward synthesis of dodecamethylcyclohexasilane ensures its accessibility for further research into the fascinating world of silicon-based molecules.

References

-

Dodecamethylcyclohexasilane. In Wikipedia. Retrieved from [Link]

-

Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732. In PubChem. Retrieved from [Link]

- Laguerre, M., Dunogues, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane.

- Impirsch, P., & Fischer, G. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. Physical Chemistry Chemical Physics, 8(6), 725–732.

-

How to Draw the Lewis Structure for SI6 (Sulphur Hexaiodide). (2022). In YouTube. Retrieved from [Link]

- West, R. (2002).

- Nechaev, M. S. (2021). Multiple Bonds to Silicon (Recent Advances in the Chemistry of Silicon Containing Multiple Bonds).

-

Organosilicon chemistry. In Wikipedia. Retrieved from [Link]

-

Conformational analysis of cyclohexanes. In Chemistry LibreTexts. Retrieved from [Link]

-

The Unique Physico-Chemical Properties of Siloxanes. In Silicones Europe. Retrieved from [Link]

-

3D Structure and Bonding: Crash Course Organic Chemistry #4. (2020). In YouTube. Retrieved from [Link]

-

Conformations of cyclohexane. In Khan Academy. Retrieved from [Link]

-

Bond Line Formulas, Lewis Structures, Kekule & Condensed Structures Molecular Representations. (2023). In YouTube. Retrieved from [Link]

- Gilman, H., & Tomasi, R. A. (1963). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry, 28(6), 1651–1653.

-

Baeyer's Strain Theory #cyclohexane #isomerism #Confermers. (2022). In YouTube. Retrieved from [Link]

-

Chemistry & Properties of Silicones. In INMR. Retrieved from [Link]

-

【Silicon Chemistry】Insights into Si-Si and Si-H Bond. (2023). In YouTube. Retrieved from [Link]

- Chernyavskii, A. I., et al. (2011). Synthesis of organosilicon polymers with cyclohexasilane fragments in the main chain. Russian Chemical Bulletin, 60(2), 304-309.

-

Conformational Analysis. In OpenOChem Learn. Retrieved from [Link]

-

Cyclohexasilane, dodecamethyl-. In NIST WebBook. Retrieved from [Link]

-

Dodecamethylcyclohexasilane. In SpectraBase. Retrieved from [Link]

Sources

- 1. Dodecamethylcyclohexasilane - Wikipedia [en.wikipedia.org]

- 2. Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. youtube.com [youtube.com]

- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 7. One-step synthesis of dodecamethylcyclohexasilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclohexasilane, dodecamethyl- [webbook.nist.gov]

Physical and chemical properties of Dodecamethylcyclohexasilane

An In-Depth Technical Guide to the Physical and Chemical Properties of Dodecamethylcyclohexasilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a fascinating organosilicon compound that stands as a cornerstone molecule in the field of polysilane chemistry.[1] As a permethylated cyclic silane, its unique structural, electronic, and chemical properties make it an important subject of research and a valuable precursor for advanced materials. Unlike their linear counterparts, cyclic silanes such as this one exhibit distinct characteristics, including altered electronic band gaps and potentially enhanced thermal stability, which opens avenues for novel applications.[2]

This technical guide provides a comprehensive overview of the core physical and chemical properties of dodecamethylcyclohexasilane. It is designed to serve as a foundational resource for researchers in materials science, synthetic chemistry, and potentially for those in drug development exploring novel silicon-based scaffolds. We will delve into its molecular structure, synthesis protocols, reactivity, and spectroscopic signatures, offering field-proven insights and detailed experimental methodologies.

Molecular Structure and Conformation

Dodecamethylcyclohexasilane consists of a six-membered ring of silicon atoms, with each silicon atom bonded to two methyl groups. X-ray crystallography studies have confirmed that the molecule predominantly adopts a flattened chair conformation, analogous to cyclohexane.[1][3] This structural arrangement is crucial as it dictates the molecule's packing in the solid state and influences its reactivity.

The crystal structure is monoclinic with the space group A 2/a.[3] The precise bond lengths and angles determined from these studies provide a fundamental understanding of its molecular geometry. A slight but notable difference is observed between the equatorial (1.935 Å) and axial (1.913 Å) silicon-carbon bond distances.[3]

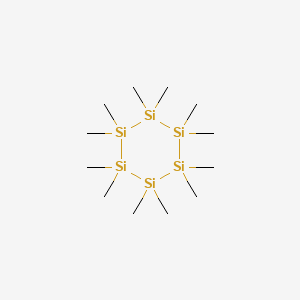

Caption: 2D representation of Dodecamethylcyclohexasilane.

Physical Properties

The physical characteristics of dodecamethylcyclohexasilane are well-documented, making it a reliable compound for various research applications. It typically appears as a colorless, crystalline solid.[1] A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | [1][2][4] |

| Molecular Formula | C₁₂H₃₆Si₆ or (Si(CH₃)₂)₆ | [1][4] |

| Molar Mass | 348.93 g/mol | [1][4] |

| Appearance | Colorless solid; powder or crystals | [1] |

| Density | 0.988 g/cm³ | [1] |

| Melting Point | 254–257 °C (lit.) | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | A 2/a | [3] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization of dodecamethylcyclohexasilane. The high symmetry of the molecule simplifies its spectra, making identification straightforward.

-

¹H NMR: A single, sharp resonance is expected for the 36 equivalent protons of the methyl groups.

-

¹³C NMR: A single resonance is observed for the 12 equivalent methyl carbons.

-

²⁹Si NMR: A single peak confirms the presence of six equivalent silicon atoms in the ring. Monitoring this signal is critical during functionalization reactions to track substitution at the silicon centers.[2]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at m/z 348. The fragmentation pattern can provide further structural confirmation.[4]

Caption: Conceptual workflow for spectroscopic identification.

Chemical Properties and Reactivity

Synthesis

The most common and efficient synthesis of dodecamethylcyclohexasilane involves the reductive coupling of dimethyldichlorosilane (Me₂SiCl₂) using an alkali metal. While sodium-potassium alloy can be used, a more convenient, high-yield laboratory preparation utilizes lithium metal in tetrahydrofuran (THF).[1][5] This method avoids the need for catalysts like triphenylsilyllithium or the hazardous preparation of Na-K alloy.[5][6]

The reaction produces the desired six-membered ring along with byproducts such as the five-membered ring (decamethylcyclopentasilane) and linear polydimethylsilylene chains.[1] The choice of reaction conditions, such as temperature and rate of addition, is critical to maximize the yield of the cyclohexasilane.

Caption: Synthesis of Dodecamethylcyclohexasilane.

Experimental Protocol: Synthesis from Me₂SiCl₂ and Lithium

This protocol is adapted from the procedure described by Laguerre, Dunoguès, and Calas (1978).[5]

Causality: This synthesis operates via a Wurtz-type coupling reaction. The highly reactive lithium metal reduces the silicon-chlorine bonds in dimethyldichlorosilane, generating reactive silyl radical or silyl anion intermediates. These intermediates rapidly couple to form Si-Si bonds, ultimately cyclizing to form the thermodynamically stable six-membered ring. Performing the reaction at 0°C provides kinetic control, favoring the formation of the cyclic product over linear polymerization.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.

-

Reagent Preparation: Place lithium metal (1.6 g) and anhydrous tetrahydrofuran (THF) (110 ml) into the reaction flask. Cool the mixture to 0°C using an ice bath.

-

Reactant Addition: Slowly add a solution of dimethyldichlorosilane (13 g) in anhydrous THF (40 ml) to the stirred lithium suspension over a period of 1 hour. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours. Then, allow the mixture to warm to room temperature and stir overnight.

-

Workup: Add cyclohexane (100 ml) to the reaction mixture and filter to remove the precipitated lithium chloride and any unreacted lithium.

-

Isolation: Remove the THF and cyclohexane solvents from the filtrate under reduced pressure.

-

Purification: Extract the solid residue with cyclohexane (100 ml). Filter the solution and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization to obtain dodecamethylcyclohexasilane in high purity (reported yield ~80%).[5]

Key Reactions and Functionalization

Dodecamethylcyclohexasilane serves as a precursor to various functionalized polysilanes. Its reactivity is centered on the Si-Si bonds of the ring.

-

Reaction with Nucleophiles: The compound reacts with strong bases like potassium tert-butoxide, which can deprotonate a methyl group to form a potassium derivative.[1] (CH₃)₁₂Si₆ + KOC(CH₃)₃ → K(CH₃)₁₁Si₆ + (CH₃)₃COH

-

Ring-Opening and Functionalization: While the ring is relatively stable, it can be opened under certain conditions to produce linear polysilanes. More controlled functionalization can be achieved via nucleophilic substitution at the silicon centers to introduce hydroxyl (-OH) or amino (-NH₂) groups.[2] This typically requires anhydrous conditions to prevent uncontrolled side reactions.

Caption: Key reactions of Dodecamethylcyclohexasilane.

Thermal Stability

The cyclic structure of dodecamethylcyclohexasilane is thought to contribute to enhanced thermal stability compared to analogous long-chain linear polysilanes.[2] The inherent strength of the Si-O bond in related polysiloxanes allows them to be stable at temperatures up to 300-400°C.[7] Studies on similar small organosilicon molecules like hexamethyldisiloxane also show thermal stability up to 300°C.[8][9] This body of evidence suggests that dodecamethylcyclohexasilane is a thermally robust molecule, suitable for applications where high-temperature stability is required.

Potential Applications

The unique properties of dodecamethylcyclohexasilane make it a valuable compound in materials science and chemical synthesis.

-

Precursor to Advanced Materials: It serves as a building block for novel materials with specific electronic and photophysical properties, with potential applications in electronics and photonics.[2]

-

Ceramics: Pyrolysis of dodecamethylcyclohexasilane and related polysilanes can yield silicon carbide (SiC) ceramics.

-

Cross-linking Agent: It is used as a cross-linking agent in the production of silicone rubbers and other elastomers.[10]

-

Fundamental Research: It is an ideal model compound for studying the fundamental chemistry, photophysics, and electronic structure of cyclic polysilanes.[2]

Safety and Handling

Dodecamethylcyclohexasilane is classified as a combustible solid. Standard laboratory safety protocols should be followed during its handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses (eyeshields) and chemical-resistant gloves.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.

-

Storage: Store in a well-ventilated place.

Conclusion

Dodecamethylcyclohexasilane is a fundamentally important molecule in organosilicon chemistry. Its well-defined structure, accessible synthesis, and notable thermal stability make it a versatile compound for both academic research and industrial application. From its role as a precursor to advanced polymers and ceramics to its use as a model system for understanding σ-electron delocalization in polysilanes, it continues to be a molecule of significant interest. This guide has provided a technical overview of its core properties, offering the necessary details for researchers to confidently incorporate this compound into their work.

References

-

Dodecamethylcyclohexasilane - Wikipedia . Source: Wikipedia, URL: [Link]

-

Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem . Source: PubChem, National Institutes of Health, URL: [Link]

-

Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6) - Cheméo . Source: Cheméo, URL: [Link]

-

One-step Synthesis of Dodecamethylcyclohexasilane - RSC Publishing . Source: Royal Society of Chemistry, URL: [Link]

-

dodecamethylcyclohexasilane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) . Source: NIST/TRC Web Thermo Tables, URL: [Link]

-

Crystal and molecular structure of dodecamethylcyclohexasilane - IUCr Journals . Source: International Union of Crystallography, URL: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . Source: YouTube, URL: [Link]

-

Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC) - ResearchGate . Source: ResearchGate, URL: [Link]

-

The Preparation of Dodecamethylcyclohexasilane - ACS Publications . Source: ACS Publications, URL: [Link]

-

Safety Data Sheet: Dodecamethylpentasiloxane - Carl ROTH . Source: Carl ROTH, URL: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps . Source: Chemistry Steps, URL: [Link]

-

Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles - MDPI . Source: MDPI, URL: [Link]

-

NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate . Source: ResearchGate, URL: [Link]

-

Dvornic, Petar R, High Temperature Stability of Polysiloxanes, in Silicon Compounds - Gelest, Inc. Source: Gelest, Inc., URL: [Link]

-

Thermal stability of hexamethyldisiloxane and octamethyltrisiloxane | Request PDF . Source: ResearchGate, URL: [Link]

Sources

- 1. Dodecamethylcyclohexasilane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One-step synthesis of dodecamethylcyclohexasilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

Introduction: The Significance of Dodecamethylcyclohexasilane

An In-depth Technical Guide to the Synthesis of Dodecamethylcyclohexasilane: Pathways, Mechanisms, and Experimental Protocols

Dodecamethylcyclohexasilane, with the chemical formula (Si(CH₃)₂)₆, is a cornerstone molecule in the field of organosilicon chemistry. As a saturated, cyclic polysilane, it serves not only as a model compound for studying the fundamental properties of silicon-silicon bonds but also as a versatile precursor for a range of advanced materials. Its well-defined structure, featuring a six-membered silicon ring with methyl substituents, makes it a critical building block for synthesizing functional oligosilanes and specialized polymers.[1] For instance, the ring can be opened to produce α,ω-dihalopermethyloligosilanes, which are key monomers for creating polysilanes with tailored electronic and physical properties.[1] The thermal decomposition of related polysilanes into silicon carbide fibers highlights the potential of these cyclic precursors in the development of high-performance ceramics.[1]

This guide, intended for researchers and drug development professionals exploring silicon-based scaffolds and materials, provides an in-depth analysis of the primary synthesis pathways for dodecamethylcyclohexasilane. It moves beyond simple procedural descriptions to explore the underlying reaction mechanisms, the rationale behind experimental choices, and the critical parameters that govern yield and purity.

The Core Synthesis Pathway: Wurtz-Type Reductive Coupling

The most established and widely utilized method for synthesizing dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂).[2] This reaction, analogous to the classic Wurtz coupling for carbon-carbon bond formation, employs a highly reactive alkali metal to dehalogenate the silane monomer, inducing the formation of silicon-silicon bonds.[3][4]

Mechanistic Underpinnings: A Tale of Radicals and Anions

The precise mechanism of the Wurtz-type coupling for cyclosilane formation is complex and thought to proceed through competing pathways. The two prevailing mechanistic proposals involve silyl radical intermediates and silyl anion intermediates.[5]

-

The Radical Pathway : In this mechanism, a single electron transfer from the alkali metal (M) to the dimethyldichlorosilane molecule generates a silyl radical anion, which then fragments to produce a silyl radical and a metal chloride salt. These highly reactive silyl radicals can then couple to form Si-Si bonds, propagating into longer chains which can eventually cyclize.

-

The Silyl Anion Pathway : This pathway involves a two-electron transfer, leading to the formation of a silyl anion. This potent nucleophile can then attack another molecule of dimethyldichlorosilane in a nucleophilic substitution reaction to form a new Si-Si bond. This process can continue, building the polysilane chain that ultimately undergoes ring closure.

There is evidence for both pathways, and the dominant mechanism can be influenced by factors such as the choice of metal, solvent, and reaction temperature.[5] For instance, electrochemical methods for Si-Si bond formation, which offer greater control, are understood to proceed via silyl anion intermediates.[6]

Causality Behind Experimental Choices

The success of the synthesis hinges on meticulous control over several key parameters:

-

Reducing Agent: While sodium metal is commonly used, a sodium-potassium (Na/K) alloy is often preferred for its liquid state at room temperature, providing a larger, more reactive surface area.[2] Lithium has also been demonstrated as an effective reductant, particularly for a convenient one-step synthesis in tetrahydrofuran (THF) at 0°C.[7] The choice of metal influences reactivity and potentially the product distribution.

-

Solvent: Anhydrous ethereal solvents like THF are crucial.[7] They are necessary to solvate the intermediates and maintain an inert environment, as chlorosilanes and alkali metals are highly reactive towards moisture.[8]

-

Temperature: The reaction is highly exothermic. Maintaining a controlled temperature is essential to prevent runaway reactions and to influence the selectivity between cyclic products and linear polymers. The synthesis using lithium, for example, is performed at 0°C to moderate the reaction rate.[7]

-

Reactant Addition: Slow, controlled addition of dimethyldichlorosilane to the alkali metal dispersion is critical. This maintains a high concentration of the reducing agent relative to the silane, which is believed to favor the formation of cyclic species over high molecular weight polymers.

Self-Validating Experimental Protocol: Synthesis via Lithium Reductive Coupling

This protocol is adapted from the one-step synthesis method, which offers high convenience.[7] A self-validating system is one where checkpoints and expected observations confirm the reaction is proceeding correctly.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dodecamethylcyclohexasilane - Wikipedia [en.wikipedia.org]

- 3. Wurtz (Coupling) [quimicaorganica.org]

- 4. spegroup.ru [spegroup.ru]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Dodecamethylcyclohexasilane molecular formula and weight

An In-Depth Technical Guide to Dodecamethylcyclohexasilane (Si₆(CH₃)₁₂)

Introduction

Dodecamethylcyclohexasilane, with the molecular formula Si₆(CH₃)₁₂, is a foundational organosilicon compound characterized by a six-membered ring of silicon atoms, with each silicon atom bearing two methyl groups. As one of the most accessible and stable permethylated cyclosilanes, it serves as a critical model compound and synthetic precursor in the fields of materials science, inorganic chemistry, and drug development.[1] Its unique electronic and structural properties, stemming from the σ-conjugated silicon backbone, make it a subject of intense research for applications ranging from semiconductor precursors to novel polymers.[2]

This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive technical overview of dodecamethylcyclohexasilane. It details its core molecular properties, proven synthetic protocols, and key applications, grounding all information in established scientific literature to ensure accuracy and trustworthiness.

Section 1: Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. Dodecamethylcyclohexasilane is a colorless, crystalline solid at standard conditions, a property that facilitates its purification by recrystallization.[1]

Data Presentation: Key Properties

The essential physicochemical properties of dodecamethylcyclohexasilane are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | Si₆(CH₃)₁₂ or C₁₂H₃₆Si₆ | [1][2][3] |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | [1][3] |

| Molar Mass | 348.93 g/mol | [1][2][3] |

| CAS Number | 4098-30-0 | [1][2][3] |

| Appearance | Colorless Solid | [1] |

| Density | 0.988 g/cm³ | [1] |

| Melting Point | 254–257 °C | [1] |

Molecular Structure

The structure of dodecamethylcyclohexasilane consists of a saturated six-membered ring of silicon atoms. This Si₆ core is analogous to the carbon ring in cyclohexane. Each silicon atom in the ring is covalently bonded to two other silicon atoms and two methyl groups. X-ray crystallography studies have definitively confirmed that the ring adopts a chair conformation, which is its most stable energetic state.[1]

Caption: 2D representation of Dodecamethylcyclohexasilane.

Section 2: Synthesis and Purification

The most prevalent and efficient method for synthesizing dodecamethylcyclohexasilane is the Wurtz-type reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂). This choice is driven by the commercial availability of the precursor and the high yields achievable under optimized conditions.[4] The causality behind this reaction lies in the use of a potent reducing agent, typically an alkali metal, to dehalogenate the silane precursor, thereby facilitating the formation of silicon-silicon bonds.

Experimental Protocol 2.1: Synthesis via Reductive Coupling

This protocol describes a robust, one-step synthesis using lithium metal in tetrahydrofuran (THF), which offers high yields and avoids the need for preparing a sodium-potassium alloy.[4]

Reaction: 6 (CH₃)₂SiCl₂ + 12 Li → Si₆(CH₃)₁₂ + 12 LiCl

Methodology:

-

Inert Atmosphere: The entire procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent reactions with atmospheric moisture and oxygen. All glassware should be rigorously dried.

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add lithium metal (1.6 g) and anhydrous THF (110 ml).

-

Initiation: Cool the stirred mixture to 0 °C using an ice bath.

-

Precursor Addition: Slowly add a solution of dimethyldichlorosilane (13 g) in anhydrous THF (40 ml) to the flask over a period of 1 hour. The slow addition rate is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

-

Equilibration: Remove the ice bath and allow the reaction mixture to warm to room temperature, leaving it to stir overnight. This ensures the reaction proceeds to completion.

-

Workup: Add cyclohexane (100 ml) to the mixture and filter to remove the precipitated lithium chloride (LiCl) and any polymeric byproducts.

Causality and Self-Validation: The choice of THF as a solvent is crucial as it effectively solvates the lithium cation, enhancing the reducing power of the metal. The reaction's success is self-validating through the formation of a significant amount of white LiCl precipitate. A key challenge is managing the concurrent formation of byproducts, primarily linear polydimethylsiloxane and the five-membered ring, decamethylcyclopentasilane (Si₅(CH₃)₁₀).[1] The controlled temperature and slow addition of the dichlorosilane precursor help to favor the formation of the six-membered ring.

Caption: Workflow for the synthesis of Dodecamethylcyclohexasilane.

Experimental Protocol 2.2: Purification

Purification is essential to isolate dodecamethylcyclohexasilane from soluble oligomers and unreacted starting materials.

Methodology:

-

Solvent Removal: Take the filtrate from the workup step and remove the cyclohexane and THF using a rotary evaporator.

-

Recrystallization: Dissolve the resulting crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation.

-

Isolation: Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Trustworthiness: The high melting point and crystalline nature of dodecamethylcyclohexasilane are properties that make recrystallization an exceptionally effective purification method.[1] The purity of the final product can be readily verified by melting point analysis and the analytical techniques described in the following section.

Section 3: Applications in Advanced Research

The rigid, well-defined structure of dodecamethylcyclohexasilane, combined with its unique electronic properties, makes it a valuable compound for both fundamental studies and as a building block for advanced materials.

Model for σ-Conjugation

Unlike carbon-based systems where π-conjugation is common, polysilanes exhibit σ-conjugation, where electrons are delocalized through the Si-Si sigma bonds of the backbone. This property is responsible for their unusual electronic behaviors, such as strong UV absorption and photoconductivity. Dodecamethylcyclohexasilane, as a simple, unstrained cyclic system, serves as an ideal model for studying these fundamental electronic properties, guiding the rational design of new silicon-based materials for applications in electronics and photonics.[2]

Precursor for Functional Materials

The silicon-silicon bonds in the ring can be selectively cleaved or modified, allowing for the functionalization of the molecule. For instance, reaction with potassium tert-butoxide can be used to create reactive silyl anion derivatives, which can then be used in further synthetic steps.[1] This capability allows dodecamethylcyclohexasilane to serve as a precursor for:

-

Ceramics: Pyrolysis of polysilanes can yield silicon carbide (SiC) materials.

-

Novel Polymers: Ring-opening polymerization (ROP) can convert the cyclic molecule into linear polysilanes with controlled molecular weights.

-

Drug Development Scaffolds: While not a primary application, its submission for evaluation by the National Cancer Institute (NSC number 635060) indicates its inclusion in broader chemical screening programs, where its rigid, lipophilic scaffold could be of interest.[2][3]

Conclusion

Dodecamethylcyclohexasilane is more than a chemical curiosity; it is a cornerstone compound in organosilicon chemistry. Its well-defined molecular formula (Si₆(CH₃)₁₂) and molecular weight (348.93 g/mol ) are just the starting points for understanding its complex behavior. The robust and high-yield synthetic methods available make it readily accessible for research. For scientists and engineers, it provides a perfect platform for exploring the fundamental principles of σ-conjugation and serves as a versatile precursor for designing next-generation materials for electronics, photonics, and potentially therapeutic applications.

References

-

Wikipedia. Dodecamethylcyclohexasilane. [Link]

-

PubChem - National Institutes of Health. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732. [Link]

-

Laguerre, M., Dunogues, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications. [Link]

-

Gilman, H., & Tomasi, R. A. (1963). The Preparation of Dodecamethylcyclohexasilane. The Journal of Organic Chemistry. [Link]

Sources

- 1. Dodecamethylcyclohexasilane - Wikipedia [en.wikipedia.org]

- 2. Dodecamethylcyclohexasilane | 4098-30-0 | Benchchem [benchchem.com]

- 3. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One-step synthesis of dodecamethylcyclohexasilane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to Dodecamethylcyclohexasilane for Researchers and Drug Development Professionals

Dodecamethylcyclohexasilane, a cyclic organosilane with the chemical formula C₁₂H₃₆Si₆, is a compound of significant interest in materials science and as a precursor to silicon-based polymers and ceramics.[1][2] Its unique molecular structure, consisting of a six-membered ring of silicon atoms each bearing two methyl groups, gives rise to characteristic spectroscopic signatures. A thorough understanding of its spectral properties is paramount for its identification, purity assessment, and the elucidation of its chemical behavior in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural characterization of dodecamethylcyclohexasilane, providing detailed information about the chemical environment of its constituent ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy

Due to the high symmetry of the dodecamethylcyclohexasilane molecule in solution, all 36 methyl protons are chemically equivalent. This results in a single, sharp resonance in the ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for Dodecamethylcyclohexasilane

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.13 | Singlet | -Si(CH ₃)₂ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The observation of a single peak is a strong indicator of the molecule's symmetrical nature and high purity. The upfield chemical shift is characteristic of protons attached to silicon, which is less electronegative than carbon.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the proton-decoupled ¹³C NMR spectrum of dodecamethylcyclohexasilane exhibits a single resonance, confirming the equivalence of all twelve methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for Dodecamethylcyclohexasilane

| Chemical Shift (δ) ppm | Assignment |

| ~-1.0 to -2.0 | -Si(C H₃)₂ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The negative chemical shift value is a notable feature and is characteristic of methyl carbons directly bonded to silicon atoms in a polysilane framework.

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy provides direct insight into the silicon backbone of the molecule. As all six silicon atoms in the dodecamethylcyclohexasilane ring are chemically equivalent, the proton-decoupled ²⁹Si NMR spectrum displays a single signal.

Table 3: ²⁹Si NMR Spectroscopic Data for Dodecamethylcyclohexasilane

| Chemical Shift (δ) ppm | Assignment |

| ~-41.0 | Si (CH₃)₂ |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

This single resonance confirms the symmetrical cyclic structure of the hexasilane ring.

Experimental Protocol: NMR Spectroscopy of Dodecamethylcyclohexasilane

This protocol outlines the steps for acquiring high-quality ¹H, ¹³C, and ²⁹Si NMR spectra of dodecamethylcyclohexasilane.

Materials:

-

Dodecamethylcyclohexasilane

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of dodecamethylcyclohexasilane in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

²⁹Si NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence, potentially with a relaxation agent like Cr(acac)₃ to shorten the long relaxation times of ²⁹Si nuclei.

-

Alternatively, use polarization transfer techniques like INEPT or DEPT if applicable, though direct polarization with a longer relaxation delay is common for this simple molecule.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of dodecamethylcyclohexasilane is characterized by absorptions corresponding to the vibrations of the Si-C and C-H bonds, as well as the Si-Si framework.

Table 4: Characteristic IR Absorption Bands for Dodecamethylcyclohexasilane

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 2950 - 2850 | C-H stretching vibrations of the methyl groups |

| ~1250 | Symmetric CH₃ deformation on Si |

| ~800 - 750 | CH₃ rocking and Si-C stretching vibrations |

| Below 800 | Distinct vibrational bands of the ν(SiC), ν(SiSi), and δ(SiC) regions |

The region below 800 cm⁻¹ is particularly diagnostic for cyclohexasilanes, containing characteristic bands related to the silicon-carbon and silicon-silicon stretching and bending modes that form a unique fingerprint for the molecule.[2]

Experimental Protocol: FT-IR Spectroscopy of Dodecamethylcyclohexasilane

This protocol describes the acquisition of a Fourier-transform infrared (FT-IR) spectrum of solid dodecamethylcyclohexasilane.

Materials:

-

Dodecamethylcyclohexasilane

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In the agate mortar, grind a small amount (1-2 mg) of dodecamethylcyclohexasilane with approximately 100-200 mg of dry KBr.

-

Place the finely ground powder into the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For dodecamethylcyclohexasilane, electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Dodecamethylcyclohexasilane

| m/z | Proposed Fragment Ion |

| 348 | [C₁₂H₃₆Si₆]⁺ (Molecular Ion, M⁺) |

| 333 | [M - CH₃]⁺ |

| 290 | [M - Si(CH₃)₂]⁺ or other rearrangement products |

| 215 | Further fragmentation and rearrangement products |

| 201 | Further fragmentation and rearrangement products |

| 73 | [Si(CH₃)₃]⁺ (A common and often abundant fragment in organosilicon compounds) |

The presence of the molecular ion at m/z 348 confirms the molecular weight of dodecamethylcyclohexasilane.[1] The fragmentation pattern is characterized by the loss of methyl groups and silicon-containing fragments, providing valuable structural information. The prominent peak at m/z 73 is a strong indicator of the presence of trimethylsilyl or related moieties.[1]

Experimental Protocol: GC-MS of Dodecamethylcyclohexasilane

This protocol details the analysis of dodecamethylcyclohexasilane using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Dodecamethylcyclohexasilane

-

Suitable solvent (e.g., hexane, dichloromethane)

-

GC-MS system equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of dodecamethylcyclohexasilane in a volatile organic solvent (e.g., 1 mg/mL in hexane).

-

-

GC-MS Analysis:

-

Injector: Set to a temperature of 250-280°C. Inject 1 µL of the sample solution in split or splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50-100°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

-

-

-

Data Analysis:

-

Identify the peak corresponding to dodecamethylcyclohexasilane in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with library spectra for confirmation.

-

Visualizing the Structure and Spectroscopic Correlation

To aid in the conceptual understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the relationship between the structure and its spectroscopic signatures.

Figure 1: Molecular structure of dodecamethylcyclohexasilane.

Figure 2: Workflow for the spectroscopic characterization of dodecamethylcyclohexasilane.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data (NMR, IR, and MS) for dodecamethylcyclohexasilane. By presenting detailed data in a structured format, along with field-proven experimental protocols and visual aids, this document aims to empower researchers, scientists, and drug development professionals in their work with this important organosilicon compound. The unique spectral fingerprints discussed herein are crucial for the unambiguous identification and characterization of dodecamethylcyclohexasilane, ensuring the integrity and reliability of research and development efforts.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77732, Dodecamethylcyclohexasilane" PubChem, [Link].

Sources

An In-depth Technical Guide to the Crystal Structure of Dodecamethylcyclohexasilane

Preamble: Beyond the Formula

To the dedicated researcher, a molecule like Dodecamethylcyclohexasilane, (Si(CH₃)₂)₆, is more than its simple formula. It represents a foundational permethylated silicon ring compound whose structural, electronic, and conformational properties offer a window into the broader world of organosilicon chemistry. Its ability to form anion radicals, akin to aromatic hydrocarbons, hints at a complex electronic nature governed by its three-dimensional architecture.[1] Understanding this architecture is not merely an academic exercise; it is fundamental to harnessing its potential in materials science and as a precursor for more complex organosilicon structures.

This guide eschews a conventional, rigid format. Instead, it is structured to follow the logical and practical workflow of a research scientist: from synthesis of the material to the elucidation and interpretation of its crystal structure. We will delve into the causality behind the experimental choices, providing not just protocols, but the scientific reasoning that underpins them, ensuring a self-validating and robust understanding of the topic.

Section 1: Synthesis and Crystallization – From Precursor to Pristine Crystal

The journey to understanding a crystal structure begins with its creation. The quality of the final structural data is inextricably linked to the purity of the synthesized compound and the perfection of the single crystal grown from it.

Synthesis: A Reductive Cyclization Approach

Dodecamethylcyclohexasilane is most effectively synthesized via the reductive coupling of dichlorodimethylsilane. While several reducing agents can be used, the method developed by Laguerre, Dunoguès, and Calas using lithium metal in tetrahydrofuran (THF) provides excellent yields and is operationally convenient.[2]

Causality of Experimental Design:

-

Reducing Agent: Lithium is chosen for its high reduction potential and good reactivity in ethereal solvents like THF. The use of finely divided lithium (or a sodium-potassium alloy in other protocols) maximizes the surface area for this heterogeneous reaction, driving the reaction efficiently.[2][3]

-

Solvent: Anhydrous THF is critical. It is an aprotic polar solvent that effectively solvates the lithium cations and the organosilicon intermediates. Its anhydrous nature is paramount to prevent the quenching of reactive intermediates and the formation of siloxanes.

-

Temperature Control: The reaction is initiated at 0 °C. This controlled temperature moderates the exothermic reaction, preventing runaway side reactions, such as the formation of linear polysilane polymers, thereby maximizing the yield of the desired cyclic hexamer.[2][3]

Experimental Protocol: Synthesis of (Si(CH₃)₂)₆

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, place 1.6 g of lithium metal in 110 mL of anhydrous THF. In the dropping funnel, prepare a solution of 13 g of dichlorodimethylsilane in 40 mL of anhydrous THF.

-

Reaction Execution: Cool the lithium suspension to 0 °C using an ice bath. Begin the dropwise addition of the dichlorodimethylsilane solution to the stirred suspension over a period of 1 hour.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

-

Equilibration and Workup: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Initial Purification: Add 100 mL of cyclohexane to the mixture and filter off the precipitated lithium chloride salt.

-

Solvent Removal: Remove the THF and cyclohexane from the filtrate under reduced pressure.

-

Final Extraction: Extract the solid residue with another 100 mL portion of cyclohexane, filter any remaining salts, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent like methyl ethyl ketone or ethanol will yield purified dodecamethylcyclohexasilane.[1][2]

Caption: Workflow for the synthesis of Dodecamethylcyclohexasilane.

Single Crystal Growth

The slow, ordered transition from a disordered solution to a highly ordered solid lattice is the essence of crystallization. For diffraction studies, a single, flawless crystal is required.[4] Slow cooling or slow solvent evaporation are the most common and effective methods. The original structure was determined from a crystal grown from a methyl ethyl ketone solution.[1]

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Prepare a Saturated Solution: In a clean vial, dissolve a small amount (10-20 mg) of purified dodecamethylcyclohexasilane in a minimal volume of a suitable solvent (e.g., methyl ethyl ketone, ethanol, or hexane) at room temperature to create a nearly saturated solution.

-

Ensure Clarity: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

Control Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times. This prevents rapid evaporation and contamination from dust while allowing the solvent to escape slowly.

-

Incubate: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.

-

Monitor Growth: Observe the vial over several days to weeks. High-quality crystals suitable for X-ray diffraction should form as the solution becomes supersaturated. They should appear as clear, well-defined polyhedra.[4]

Section 2: Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed map of electron density, from which atomic positions, bond lengths, and bond angles can be derived.

Causality of the Diffraction Experiment: The experiment is designed to satisfy Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal lattice planes (d) and the angle of diffraction (θ). By systematically rotating the crystal in the X-ray beam, a complete set of diffraction data is collected, representing all the unique lattice planes. This diffraction pattern is then mathematically converted via a Fourier transform into an electron density map of the unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction (Representative)

-

Crystal Selection and Mounting: Under a microscope, select a clear, single crystal (typically 0.1-0.3 mm in dimension) with no visible cracks or defects. Mount the crystal on a glass fiber or loop, which is then affixed to a goniometer head.[1]

-

Data Collection: Center the crystal on a four-circle automated diffractometer.[1] A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage. The instrument then rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.5418 Å) and recording the intensity and position of each diffracted beam on a detector.

-

Structure Solution: The collected data is processed to yield a set of reflection intensities. Software packages (e.g., SHELXS) use this data to solve the "phase problem" and generate an initial electron density map.[5] The symbolic-addition procedure was a common direct method used for this purpose.[1]

-

Structure Refinement: The initial atomic positions are refined using a full-matrix least-squares method (e.g., with SHELXL).[1][5] This iterative process adjusts atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction pattern and one calculated from the model. The final R-factor (R1) is a measure of the agreement, with values below 0.06 (6%) indicating a good refinement. For dodecamethylcyclohexasilane, a final R-factor of 0.053 was achieved.[1]

Caption: Generalized workflow for single-crystal X-ray structure determination.

Section 3: The Crystal and Molecular Structure of (Si(CH₃)₂)₆

The culmination of the experimental work is a precise and detailed model of the molecule and how it arranges itself in the solid state.

Crystallographic Data

The structure of dodecamethylcyclohexasilane was determined to be monoclinic. The systematic absences in the diffraction data uniquely identified the space group as A2/a.[1]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | A2/a | [1] |

| a | 14.026 Å | [1] |

| b | 10.158 Å | [1] |

| c | 18.168 Å | [1] |

| β | 109.0° | [1] |

| Volume | 2448.9 ų | Calculated |

| Z (Molecules/Unit Cell) | 4 | [1] |

| Calculated Density | 0.945 g/cm³ | Calculated |

| Radiation | Cu Kα | [1] |

| Final R-factor | 0.053 | [1] |

Molecular Geometry and Conformation

Within the crystal, the dodecamethylcyclohexasilane molecule adopts a "flattened chair" conformation, analogous to cyclohexane.[1] This conformation represents the lowest energy state, as also supported by Density Functional Theory (DFT) calculations, which predict the chair conformer to be more stable than the twist or boat forms.[6]

The silicon-silicon (Si-Si) bond lengths are consistent with typical values for Si-Si single bonds. A notable feature is the slight difference between the axial and equatorial silicon-carbon (Si-C) bond lengths.[1]

| Bond/Angle | Value (Å or °) | Comment |

| Si-C (equatorial) | 1.935 Å | Corrected for riding motion.[1] |

| Si-C (axial) | 1.913 Å | Corrected for riding motion.[1] |

| Average Si-Si | ~2.34 Å | Typical for cyclopolysilanes. |

| Average C-Si-C angle | ~108-110° | Approaching tetrahedral geometry. |

The observation of only the chair conformer in the solid state is significant. It demonstrates how intermolecular packing forces in the crystal lattice can select for a single, lowest-energy conformation from the multiple possibilities that may exist in solution.

Section 4: Spectroscopic Correlation and Polymorphism

While crystallography provides a static picture, spectroscopy offers complementary insights into the bonding, dynamics, and purity of the crystalline material.

Vibrational and NMR Spectroscopy

-

Vibrational Spectroscopy (IR/Raman): The vibrational modes of a molecule are sensitive to its local environment. In the solid state, the IR and Raman spectra of dodecamethylcyclohexasilane would be expected to show sharp peaks consistent with the well-ordered chair conformation. Any significant crystal defects or the presence of other conformers would lead to peak broadening or the appearance of new bands. Raman spectroscopy, in particular, is an excellent tool for studying the low-frequency Si-Si skeletal modes that are characteristic of the ring's conformation.[6][7]

-

Solid-State ²⁹Si NMR: Solid-state Nuclear Magnetic Resonance (NMR) provides information about the local chemical environment of the silicon atoms. Since all silicon atoms in the crystalline chair conformer are chemically equivalent due to symmetry, a single sharp resonance would be expected in the ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectrum. The precise chemical shift would be characteristic of a tetracoordinated silicon atom in a six-membered ring environment.[5][8] The appearance of multiple signals could indicate the presence of different conformers or a different crystalline phase (polymorphism).

The Question of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[9] Different polymorphs can have different physical properties, including solubility, stability, and melting point. While DFT calculations show that non-chair conformers of dodecamethylcyclohexasilane are energetically accessible, no polymorphs of this compound have been reported in the literature to date. The crystal structure determined by Carrell and Donohue appears to be the thermodynamically stable form under standard crystallization conditions.[1] The investigation for potential polymorphs would be a valuable area for future research, likely requiring exploration of different crystallization solvents, temperatures, and pressures. Vibrational spectroscopy and thermal analysis (e.g., Differential Scanning Calorimetry) would be key techniques in screening for and characterizing any new crystalline forms.[10]

References

-

Carrell, H. L., & Donohue, J. (1972). Crystal and molecular structure of dodecamethylcyclohexasilane. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(5), 1566–1571. [Link]

-

Wikipedia. (n.d.). Dodecamethylcyclohexasilane. Retrieved January 26, 2026, from [Link]

-

Ganter, F., & Wagner, M. (1998). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry B, 102(49), 9951–9959. [Link]

-

Hassler, K., & Kolly, S. (2006). Chair, boat and twist conformation of dodecamethylcyclohexasilane and undecamethylcyclohexasilane: a combined DFT and Raman spectroscopic study. Dalton Transactions, (7), 949–954. [Link]

-

PubChem. (n.d.). Dodecamethylcyclohexasilane. Retrieved January 26, 2026, from [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Laguerre, M., Dunoguès, J., & Calas, R. (1978). One-step Synthesis of Dodecamethylcyclohexasilane. Journal of the Chemical Society, Chemical Communications, (6), 272. [Link]

-

Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved January 26, 2026, from [Link]

-

Chemistry For Everyone. (2023, June 15). What Is Polymorphism In Polymer Crystallization? [Video]. YouTube. [Link]

-

Uhlig, F., & Marsmann, H. C. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved January 26, 2026, from [Link]

-

Al-Obaidi, H., & Broo, A. (2018). Low-Frequency Vibrational Spectroscopy and Quantum Mechanical Simulations of the Crystalline Polymorphs of the Antiviral Drug Ribavirin. Molecular Pharmaceutics, 15(7), 2698–2708. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved January 26, 2026, from [Link]

Sources

- 1. Dodecamethylcyclohexasilane | C12H36Si6 | CID 77732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 3. Dodecamethylcyclohexasilane - Wikipedia [en.wikipedia.org]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

- 5. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. surfacesciencewestern.com [surfacesciencewestern.com]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. longdom.org [longdom.org]

- 10. DSC, FTIR and Raman Spectroscopy Coupled with Multivariate Analysis in a Study of Co-Crystals of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of Dodecamethylcyclohexasilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dodecamethylcyclohexasilane

For researchers, chemists, and materials scientists, understanding the thermal behavior of organosilicon compounds is paramount for their application in advanced materials, ceramics, and as precursors in semiconductor fabrication. Dodecamethylcyclohexasilane ((CH₃)₂Si)₆, a cyclic polysilane, represents a fascinating model compound. Its strained Si-Si ring structure and methyl substituents create a unique interplay of factors that govern its stability and decomposition pathways under thermal stress.

This technical guide provides a comprehensive exploration of the thermal properties of dodecamethylcyclohexasilane. We will delve into the principles governing its stability, proposed decomposition mechanisms, and the state-of-the-art analytical techniques required for a thorough investigation. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

Dodecamethylcyclohexasilane: An Overview

Dodecamethylcyclohexasilane, with the chemical formula C₁₂H₃₆Si₆, is a colorless, crystalline solid.[1] It consists of a six-membered ring of silicon atoms, with two methyl groups attached to each silicon.[2] This structure is typically found in a stable chair conformation.[1]

Table 1: Physicochemical Properties of Dodecamethylcyclohexasilane

| Property | Value | Source |

| Molecular Formula | C₁₂H₃₆Si₆ | [2] |

| Molar Mass | 348.93 g/mol | [1] |

| Appearance | Colorless solid / powder or crystals | [1] |

| Melting Point | 229–257 °C | [1] |

| Density | 0.988 g/cm³ | [1] |

| CAS Number | 4098-30-0 |

The Si-Si bonds within the ring are significantly weaker than Si-C or C-H bonds, making them the most likely sites for initiating thermal decomposition. Understanding this intrinsic property is the first step in predicting the material's behavior at elevated temperatures.

Fundamentals of Thermal Decomposition in Cyclic Polysilanes

The thermal stability of polysiloxanes, which are related organosilicon polymers, can be quite high, with decomposition onsets often in the 300-400°C range.[3] However, the stability of polysilanes like dodecamethylcyclohexasilane is dictated by the energy of the silicon-silicon bonds. The thermal degradation of these compounds is a complex process involving multiple potential pathways that can be influenced by factors such as temperature, pressure, and the surrounding atmosphere.[4]

Proposed Decomposition Pathways

While specific, detailed studies on the thermal decomposition of dodecamethylcyclohexasilane are not extensively reported, we can infer the primary mechanisms from the behavior of analogous cyclic and linear organosilicon compounds.[5][6] The decomposition is expected to initiate with the homolytic cleavage of the weakest bonds in the molecule, the Si-Si bonds of the cyclohexasilane ring.

Key Proposed Steps:

-

Ring-Opening via Si-Si Bond Scission: The process likely begins with the thermally induced cleavage of a silicon-silicon bond within the ring, forming a diradical species. This is analogous to the C-C bond fission seen in the thermal decomposition of cyclohexane.[7]

-

Silylene Extrusion: The diradical intermediate may undergo further reactions, including the extrusion of smaller, highly reactive silylene species (e.g., dimethylsilylene, :Si(CH₃)₂).[5]

-

Radical Chain Reactions: The generated radicals can initiate chain reactions, leading to the cleavage of Si-C and C-H bonds and the formation of a variety of smaller volatile products.

-

Rearrangement and Polymerization: The reactive intermediates can also rearrange or polymerize, forming larger, less volatile silicon-based oligomers and polymers.

Caption: Proposed initial steps in the thermal decomposition of dodecamethylcyclohexasilane.

Experimental Methodologies for Characterization

A multi-faceted analytical approach is essential to fully characterize the thermal stability and decomposition of dodecamethylcyclohexasilane. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) provides a comprehensive picture of the process.

Caption: Integrated workflow for analyzing thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is the primary technique for determining the thermal stability of a material.[9]

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Select a clean, inert sample pan (e.g., platinum or alumina).

-

Sample Loading: Accurately weigh 5-10 mg of dodecamethylcyclohexasilane into the sample pan. A smaller sample size minimizes thermal gradients.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a flow rate of 50-100 mL/min. This is crucial to study the inherent thermal decomposition without the influence of oxidation.[8] For comparison, a separate run in an oxidative atmosphere (air) can be performed.

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes to ensure a stable starting mass.

-

Heat the sample from 30°C to a final temperature (e.g., 800°C) at a constant heating rate. A rate of 10°C/min is standard, but multiple heating rates (e.g., 5, 10, 20°C/min) should be used if kinetic analysis is desired.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG) to identify the temperature of the maximum rate of decomposition (Tmax).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Table 2: Representative TGA Data Interpretation

| Parameter | Description | Significance |

| T_onset (e.g., ~250-300°C) | Temperature at which significant mass loss begins. | Indicates the start of thermal decomposition and the upper limit of thermal stability. |

| T_max (e.g., ~350-400°C) | Temperature of the maximum rate of mass loss. | Corresponds to the peak of the DTG curve, indicating the most rapid decomposition phase. |